1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose
Overview
Description
Synthesis Analysis
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose involves several steps, starting from D-glucosamine. The procedure includes acetylation, followed by N-phthaloylation to yield the target compound. This process results in the formation of the compound with high selectivity and yield. A notable synthesis pathway involves the conversion of the benzyl glycoside intermediate, which is then hydrogenolyzed to the alcohol and converted to glycosyl chlorides using the Vilsmeier reagent in the presence of sym-collidine (Lemieux, Abbas, & Chung, 1982).
Molecular Structure Analysis
The molecular structure of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose features a beta-D-glucopyranose ring with acetyl and phthalimido substituents. These groups play a crucial role in its chemical behavior and reactivity, providing sites for further chemical modifications. Crystal structure analysis of related derivatives shows that the D-glucopyranose residues adopt the 4C1 chair conformation, which is crucial for the stereoselectivity of reactions involving this compound (Noguchi et al., 1994).
Chemical Reactions and Properties
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose undergoes various chemical reactions, including glycosylation, to introduce lacto-N-biose units into oligosaccharides. Its chemical properties allow for selective reactions at the hydroxyl and amino groups, facilitating the synthesis of complex carbohydrates (Ogawa & Nakabayashi, 1981).
Scientific Research Applications
Stereoselective Synthesis and Reactivity : This compound is noted for its usefulness in stereoselective synthesis due to its high reactivity, making it a valuable molecule in organic synthesis (Cao et al., 2013).
Synthesis of Regioselective Compounds : It is employed in the synthesis of various regioselective compounds, indicating its significance in creating specific molecular architectures (Kloosterman et al., 1986).
Structural and Chemical Properties : The compound is studied for its structural and chemical properties, which are essential in understanding its interactions and potential applications in various chemical reactions (Giese & Gröninger, 2003).
Enamine Synthesis : It serves as a key component in the synthesis of various enamines, which are important intermediates in organic synthesis (Gómez Sánchez et al., 1971).
Starting Material for Synthesis : This compound is used as a starting material for the synthesis of various compounds, highlighting its role as a precursor in synthetic pathways (Gonzalez et al., 1986).
Antitumor Activity : It exhibits antitumor activity against L1210 leukemia, demonstrating its potential in medical research and drug development (Wampler et al., 1975).
Passerini and Ugi Reactions : The compound is utilized in the Passerini and Ugi reactions, which are important reactions in the synthesis of complex organic compounds (Ziegler et al., 1999).
Fusion Reactions : It undergoes fusion reactions with activating agents to yield aminonucleosides, indicating its application in nucleoside synthesis (Nakazaki et al., 1975).
RNA Interaction : Derivatives of this compound can interact with RNA in solution, suggesting its use in studying RNA-protein interactions and potential therapeutic applications (Zhang et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO11/c1-10(24)30-9-16-18(31-11(2)25)19(32-12(3)26)17(22(34-16)33-13(4)27)23-20(28)14-7-5-6-8-15(14)21(23)29/h5-8,16-19,22H,9H2,1-4H3/t16-,17-,18-,19-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXJAHFLYZUOPT-ACMVSEJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369552 | |
Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose | |
CAS RN |
10022-13-6 | |
Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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